molecular formula C21H28N2O3 B11197532 1-(3,4-Dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol

1-(3,4-Dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol

Cat. No.: B11197532
M. Wt: 356.5 g/mol
InChI Key: NXWGUFJEHJLYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-DIMETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features a combination of aromatic and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps:

    Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or ketone.

    Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting 3-methylphenylamine with piperazine under controlled conditions.

    Coupling Reaction: The final step involves coupling the 3,4-dimethoxyphenyl intermediate with the piperazine derivative using a suitable coupling agent such as a carbodiimide or a phosphonium salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3,4-DIMETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. This can result in various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-DIMETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its specific combination of aromatic and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C21H28N2O3/c1-16-5-4-6-18(13-16)23-11-9-22(10-12-23)15-19(24)17-7-8-20(25-2)21(14-17)26-3/h4-8,13-14,19,24H,9-12,15H2,1-3H3

InChI Key

NXWGUFJEHJLYMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC(C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.